molecular formula C13H15N3S B13271898 4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine

4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine

Cat. No.: B13271898
M. Wt: 245.35 g/mol
InChI Key: VRGIXQWVWDOEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine is a heterocyclic compound that contains a piperidine ring, a thiazole ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of these three distinct rings in its structure allows for a variety of chemical interactions, making it a versatile compound for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the pyridine ring, which can be achieved through various cyclization or condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and catalysts to ensure high yield and purity. The process might include steps such as hydrogenation, cyclization, and purification through crystallization or chromatography. The use of advanced techniques like flow chemistry can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or halogen groups .

Scientific Research Applications

4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it might inhibit the activity of certain enzymes involved in disease progression or activate receptors that mediate therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine is unique due to the combination of the three rings in its structure, which allows for diverse chemical interactions and potential therapeutic applications. This combination is not commonly found in other compounds, making it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

2-piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole

InChI

InChI=1S/C13H15N3S/c1-5-14-6-2-10(1)12-9-17-13(16-12)11-3-7-15-8-4-11/h1-2,5-6,9,11,15H,3-4,7-8H2

InChI Key

VRGIXQWVWDOEAL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C3=CC=NC=C3

Origin of Product

United States

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